molecular formula C8H13N3O B1386389 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine CAS No. 1157012-67-3

1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine

Cat. No.: B1386389
CAS No.: 1157012-67-3
M. Wt: 167.21 g/mol
InChI Key: IUFRCHDUNSOXBW-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine is a chemical compound that features a pyrazole ring substituted with a tetrahydropyran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine typically involves the reaction of tetrahydropyran derivatives with pyrazole precursors. One common method includes the use of tetrahydropyran-4-carboxaldehyde and hydrazine derivatives under acidic or basic conditions to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the pyrazole ring.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester
  • 8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one

Uniqueness

1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(oxan-4-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c9-8-1-4-10-11(8)7-2-5-12-6-3-7/h1,4,7H,2-3,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFRCHDUNSOXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-[2-(tetrahydro-4H-pyran-4-ylidene)hydrazinyl]propanenitrile (5 g, 30 mmol) in 1-propanol (50 mL) is added NaOH (29 mg, 0.74 mmol) and reaction mixture is heated at reflux for 16 h. The solvent is evaporated under reduced pressure and the residue is filtered through neutral alumina eluting with ethyl acetate to afford the title compound as a yellow solid (1.6 g, 32%) which is used in the next step without purification.
Name
3-[2-(tetrahydro-4H-pyran-4-ylidene)hydrazinyl]propanenitrile
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
29 mg
Type
reactant
Reaction Step Two
Yield
32%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine
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1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine
Reactant of Route 4
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1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine
Reactant of Route 6
1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine

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